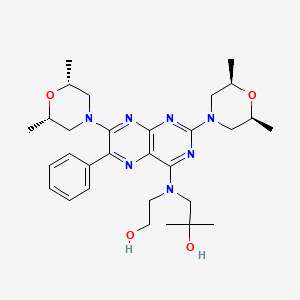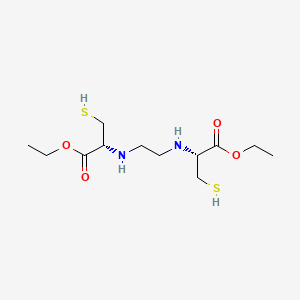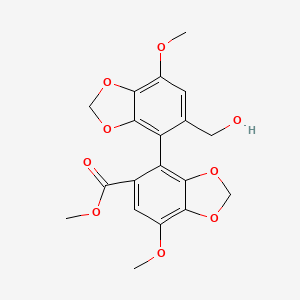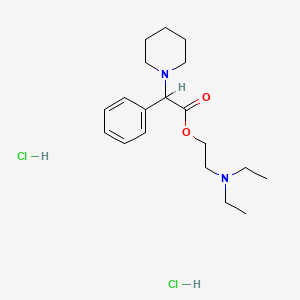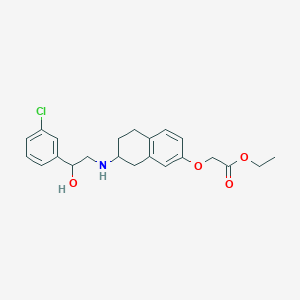
Amibegron
Descripción general
Descripción
Amibegron es un compuesto que fue desarrollado por Sanofi-Aventis (ahora Sanofi) y actúa como un agonista selectivo del receptor adrenérgico beta-3. Es el primer agonista beta-3 de acción oral capaz de entrar en el sistema nervioso central, y ha demostrado efectos antidepresivos y ansiolíticos .
Métodos De Preparación
La síntesis de amibegron implica varios pasos. La ruta sintética clave incluye la reacción de un derivado de naftaleno con un derivado de clorofenil etanolamina. Las condiciones de reacción normalmente implican el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado. Los métodos de producción industrial probablemente implicarían la optimización de estas condiciones de reacción para maximizar el rendimiento y la pureza .
Análisis De Reacciones Químicas
Amibegron experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción pueden implicar reactivos como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Los reactivos comunes para reacciones de sustitución incluyen halógenos y nucleófilos en condiciones apropiadas.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir derivados de amina .
Aplicaciones Científicas De Investigación
Amibegron ha sido investigado para diversas aplicaciones de investigación científica, incluyendo:
Química: Sirve como un compuesto modelo para estudiar los agonistas del receptor adrenérgico beta-3.
Biología: La investigación se ha centrado en sus efectos sobre la motilidad intestinal y la actividad neuronal.
Medicina: this compound se ha explorado por su posible uso en el tratamiento de la depresión, el síndrome del intestino irritable y la obesidad.
Industria: Sus propiedades únicas lo convierten en un candidato para desarrollar nuevos agentes terapéuticos
Mecanismo De Acción
Amibegron ejerce sus efectos uniéndose selectivamente y activando los receptores adrenérgicos beta-3. Esta activación conduce a una cascada de eventos intracelulares, incluida la modulación de los niveles de monofosfato de adenosina cíclico (AMPc). El aumento del AMPc da como resultado varias respuestas fisiológicas, como la vasodilatación y el aumento del tono simpático. Estos efectos contribuyen a sus propiedades antidepresivas y ansiolíticas .
Comparación Con Compuestos Similares
Amibegron es único entre los agonistas del receptor adrenérgico beta-3 debido a su capacidad de entrar en el sistema nervioso central y su biodisponibilidad oral. Los compuestos similares incluyen:
Solabegron: Otro agonista beta-3 con posibles aplicaciones terapéuticas en trastornos metabólicos.
La singularidad de this compound radica en su doble acción tanto en los receptores adrenérgicos beta-3 periféricos como centrales, lo que lo convierte en un compuesto versátil para diversas aplicaciones terapéuticas .
Propiedades
IUPAC Name |
ethyl 2-[[7-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO4/c1-2-27-22(26)14-28-20-9-7-15-6-8-19(11-17(15)12-20)24-13-21(25)16-4-3-5-18(23)10-16/h3-5,7,9-10,12,19,21,24-25H,2,6,8,11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJQCOBTKKAQAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=CC=C3)Cl)O)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047361 | |
| Record name | Amibegron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121524-08-1 | |
| Record name | Amibegron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




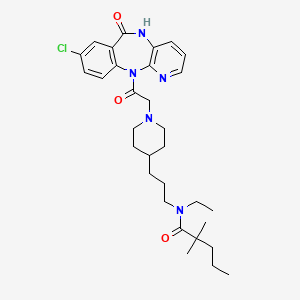
![(2R)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide](/img/structure/B1666970.png)
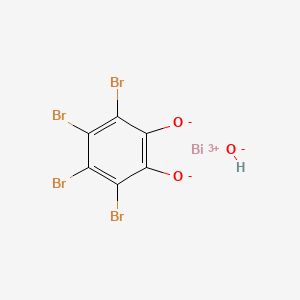
![2-[[4-[[2-Butyl-6-[methylcarbamoyl(pentyl)amino]benzimidazol-1-yl]methyl]phenyl]carbamoyl]-3,6-dichlorobenzoic acid](/img/structure/B1666973.png)
